4-bromo-2-fluoro-N-(2-hydroxyphenyl)benzamide
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Overview
Description
4-Bromo-2-fluoro-N-(2-hydroxyphenyl)benzamide is a chemical compound with the molecular formula C13H9BrFNO2 and a molecular weight of 310.12 g/mol . This compound is characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-fluoro-N-(2-hydroxyphenyl)benzamide typically involves multi-step reactions. The reaction conditions often involve the use of reagents such as N-bromosuccinimide (NBS) for bromination and various catalysts to facilitate the hydroxylation process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-fluoro-N-(2-hydroxyphenyl)benzamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form corresponding ketones or reduced to form alcohols.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce ketones and alcohols, respectively .
Scientific Research Applications
4-Bromo-2-fluoro-N-(2-hydroxyphenyl)benzamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-bromo-2-fluoro-N-(2-hydroxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
4-Bromo-2-fluorobenzamide: Shares similar structural features but lacks the hydroxyl group, resulting in different chemical properties and applications.
4-Bromo-2-fluoro-N,N-dimethylbenzamide: Contains dimethyl groups instead of the hydroxyl group, affecting its reactivity and biological activity.
4-Bromo-2-fluorophenol: Lacks the amide functionality, leading to distinct chemical behavior and uses.
Uniqueness: 4-Bromo-2-fluoro-N-(2-hydroxyphenyl)benzamide is unique due to the combination of bromine, fluorine, and hydroxyl groups attached to a benzamide core. This unique structure imparts specific chemical reactivity and biological activity, making it a versatile compound in various research fields .
Properties
Molecular Formula |
C13H9BrFNO2 |
---|---|
Molecular Weight |
310.12 g/mol |
IUPAC Name |
4-bromo-2-fluoro-N-(2-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C13H9BrFNO2/c14-8-5-6-9(10(15)7-8)13(18)16-11-3-1-2-4-12(11)17/h1-7,17H,(H,16,18) |
InChI Key |
HIEHMWILJKLZFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)Br)F)O |
Origin of Product |
United States |
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